molecular formula C8H13Cl2N3O B6211515 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride CAS No. 2703780-73-6

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride

Cat. No. B6211515
CAS RN: 2703780-73-6
M. Wt: 238.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)-6-methoxypyridazine dihydrochloride, also known as 3-AMPDH, is an organic compound commonly used in scientific research. It is a derivative of pyridazine, a heterocyclic aromatic ring containing five carbon atoms and one nitrogen atom. 3-AMPDH is used to study the effects of various chemicals on biochemical and physiological processes. It has been used in a wide range of applications, including drug design, chemical synthesis, and the study of enzyme kinetics.

Scientific Research Applications

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of various chemicals on biochemical and physiological processes. It has also been used in drug design, chemical synthesis, and the study of enzyme kinetics. 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has been used to study the effects of drugs on the central nervous system, and to study the effects of various hormones on cell growth and differentiation.

Mechanism of Action

The exact mechanism of action of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is not fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells, which then triggers a series of biochemical and physiological reactions. These reactions can lead to changes in cell growth, metabolism, and other cellular processes.
Biochemical and Physiological Effects
3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of dopamine, a neurotransmitter involved in reward and pleasure. It has also been shown to inhibit the release of serotonin, a neurotransmitter involved in mood regulation. In addition, 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride has been shown to increase the activity of certain enzymes involved in metabolism and cell growth.

Advantages and Limitations for Lab Experiments

The use of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, making it an attractive option for research. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various chemicals on biochemical and physiological processes. However, there are some limitations to using 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride in laboratory experiments. For example, the exact mechanism of action is not fully understood, making it difficult to predict the exact effects of the compound on biochemical and physiological processes.

Future Directions

There are several potential future directions for 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride research. One possibility is to further explore its mechanism of action, in order to better understand the effects of the compound on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride, such as its use as a drug for the treatment of various diseases. Finally, further studies could be conducted to explore the potential side effects of 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride, in order to ensure its safe and effective use in laboratory experiments.

Synthesis Methods

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride is synthesized from 3-amino-6-methoxypyridazine (3-AMP) by reaction with hydrochloric acid. The reaction is carried out in an aqueous solution at room temperature. The product is then purified by recrystallization from ethanol. This method is relatively simple and cost-effective, making it an attractive choice for laboratory research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride involves the reaction of 3-(azetidin-3-yl)pyridazine with methoxyacetic acid followed by the formation of the dihydrochloride salt.", "Starting Materials": [ "3-(azetidin-3-yl)pyridazine", "Methoxyacetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-(azetidin-3-yl)pyridazine in ethanol and add methoxyacetic acid.", "Step 2: Heat the mixture at reflux for several hours.", "Step 3: Cool the mixture and add sodium hydroxide to adjust the pH to basic.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the product and dissolve in hydrochloric acid.", "Step 6: Add diethyl ether to the solution to precipitate the dihydrochloride salt.", "Step 7: Collect the precipitate by filtration and dry under vacuum." ] }

CAS RN

2703780-73-6

Product Name

3-(azetidin-3-yl)-6-methoxypyridazine dihydrochloride

Molecular Formula

C8H13Cl2N3O

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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